2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
Description
2-Ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a synthetic small molecule featuring a butanamide backbone linked to a phenyl ring substituted with a 3-methylimidazo[1,2-a]pyrimidine heterocycle. Structural characterization of similar compounds relies on NMR, FT-IR, and mass spectrometry , while quantum chemical methods (e.g., B3LYP/6-311++G(d,p)) model geometry and electronic properties .
Properties
IUPAC Name |
2-ethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-9-6-8-15(12-16)17-13(3)23-11-7-10-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCSJQWUIDIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity. They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects. For instance, some imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol-3-kinases (PI3K), a lipid kinase that catalyzes phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase.
Biochemical Analysis
Biochemical Properties
2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazopyridine derivatives have been shown to possess a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical reactions within the cell.
Cellular Effects
The effects of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, the compound can affect the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Molecular Mechanism
At the molecular level, 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, the compound can become toxic and cause adverse effects. For instance, high doses of imidazopyridine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies.
Metabolic Pathways
2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells.
Biological Activity
2-Ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide can be achieved through various methods involving the reaction of substituted imidazo[1,2-a]pyrimidines with appropriate amines or amides. A notable method includes a one-pot reaction that yields high purity and yield under mild conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated against various microbial strains and cancer cell lines. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial DNA synthesis, as indicated by molecular docking studies which suggest binding to DNA gyrase.
-
Minimum Inhibitory Concentration (MIC) :
- Against Escherichia coli: MIC = 0.21 µM
- Against Pseudomonas aeruginosa: MIC = 0.21 µM
- Against Candida albicans: MIC = 0.83 µM
Anticancer Activity
Research has also focused on the compound's potential anticancer properties:
- Cell Lines Tested : The compound was tested on various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells.
- Results : The compound demonstrated significant cytotoxicity in these cell lines with IC50 values ranging from 10 to 30 µM after 72 hours of exposure.
Structure-Activity Relationships (SAR)
The biological activity of 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is influenced by its structural components:
- Imidazo[1,2-a]pyrimidine Core : Essential for antimicrobial activity; modifications to this core can enhance or diminish activity.
- Substituents : The ethyl and methyl groups at specific positions significantly affect the lipophilicity and binding affinity to target enzymes.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibited superior antimicrobial properties when compared to traditional antibiotics .
- Anticancer Research : Clinical trials have shown that imidazo[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Pharmacological Relevance
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: The target compound’s pyrimidine core differs from imidazo[1,2-a]pyridine derivatives (e.g., zolpidem, an FDA-approved hypnotic) . Pyrimidine’s additional nitrogen atom may alter electron distribution, affecting binding to biological targets like GABA receptors or kinases. For example, nilotinib (a pyrimidine-based antineoplastic) shares an amide linkage but incorporates a trifluoromethylphenyl group and pyridinyl-pyrimidine substituents .
Substituent Analysis
- Position 3 Substitution :
The 3-methyl group on the imidazo[1,2-a]pyrimidine core blocks electrophilic reactions at this position, a feature observed in halogenation studies of 3-methylimidazo[1,2-a]pyridine derivatives . This contrasts with unsubstituted imidazo[1,2-a]pyrimidines, which undergo electrophilic substitution at C3. - Amide Functionality :
The ethylbutanamide chain distinguishes it from compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, which features a Schiff base instead of an amide . The amide group may enhance hydrogen-bonding interactions with biological targets, as seen in nilotinib’s kinase inhibition .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features and Bioactivities
*Inferred from structural analogy to nilotinib .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide?
- The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core. Key steps include cyclization of 3-methylimidazo[1,2-a]pyrimidine derivatives followed by coupling with a substituted phenylbutanamide moiety. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to achieve yields >70%. For example, zinc dust and ammonium chloride are often used as reducing agents in similar imidazo-pyrimidine syntheses . Characterization via ¹H/¹³C-NMR, FT-IR, and LC-MS is essential to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H-NMR and ¹³C-NMR : Identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- LC-MS : Verify molecular weight and purity (>95%) .
Q. What functional groups influence the compound’s reactivity?
- The imidazo[1,2-a]pyrimidine core contributes to π-π stacking in biological systems, while the butanamide side chain enhances solubility and hydrogen-bonding potential. The ethyl group at position 2 may sterically hinder interactions with off-target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation times). Methodological solutions include:
- Dose-response standardization : Use at least 10 concentration points across three independent replicates .
- Orthogonal assays : Combine in vitro enzyme inhibition with cellular viability assays (e.g., MTT) to confirm specificity .
- Molecular docking : Validate target engagement by modeling interactions with proteins like COX-2 or kinases .
Q. What experimental design principles apply to pharmacological studies of this compound?
- Randomized block designs : Assign treatment groups to account for variability in cell culture or animal models (e.g., split-plot designs for dose/time variables) .
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%) .
- Sample size : Use power analysis to determine minimum n-values for statistical significance (e.g., α=0.05, β=0.2) .
Q. How can structure-activity relationships (SAR) guide derivative optimization?
- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to enhance binding affinity .
- Side-chain variations : Replace the ethyl group with cyclopropyl or trifluoromethyl to improve metabolic stability .
- Bioisosteric replacements : Substitute the butanamide with a sulfonamide to modulate solubility .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- Pharmacokinetic studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models to correlate dosing with efficacy .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects .
- Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
